Enhanced Amide Stability vs. Phloretin (Parent Dihydrochalcone) for Formulation
3-(4-Hydroxyphenyl)Propanamide (Phloretamide) is a derivative of phloretin wherein the original functional group has been chemically modified with an amide group. According to patent literature and cosmetic chemistry reviews, this structural alteration from phloretin to phloretamide is a targeted chemical 'tweak' that demonstrably 'boosts stability and skin compatibility' [1]. While a direct head-to-head quantitative stability comparison (e.g., t1/2 or % degradation over time) between phloretamide and phloretin was not located in the public literature, this specific functional group change (carboxylate/ketone to amide) is a well-established class-level strategy to improve metabolic and chemical stability [2]. This provides a significant advantage in the development of topical formulations and other applications where phloretin's inherent instability may limit its utility.
| Evidence Dimension | Functional group stability and compatibility |
|---|---|
| Target Compound Data | Presence of a terminal amide group (CONH2). |
| Comparator Or Baseline | Phloretin, a dihydrochalcone with a different functional group (ketone/hydroxyl pattern). |
| Quantified Difference | N/A (Qualitative benefit: boosted stability and skin compatibility) |
| Conditions | Semi-synthetic derivative of the natural product phloretin. |
Why This Matters
For procurement in formulation development, the superior stability profile of the amide derivative justifies its selection over the less stable parent compound, phloretin.
- [1] EP1971571B1 - Use of 3-(4-hydroxyphenyl)propanoic acid amide in the manufacture of anti-aging compositions. View Source
- [2] Glooshi. (2025). Hydroxyphenyl Propionamide: What Is It, Cosmetic Uses, Benefits & Side Effects. View Source
